5-Imino-2-phenylchromeno[3,4-c]pyridine-4-ylamine
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Overview
Description
5-Imino-2-phenylchromeno[3,4-c]pyridine-4-ylamine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by a fused ring system that includes a chromene and a pyridine moiety, making it a valuable scaffold for the development of new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imino-2-phenylchromeno[3,4-c]pyridine-4-ylamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of salicylaldehyde with malononitrile, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of ethanol or pyridine as solvents and may require heating under reflux to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Imino-2-phenylchromeno[3,4-c]pyridine-4-ylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve solvents like ethanol, methanol, or dichloromethane, and may require catalysts or specific temperatures to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds with different pharmacological or chemical properties .
Scientific Research Applications
5-Imino-2-phenylchromeno[3,4-c]pyridine-4-ylamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Imino-2-phenylchromeno[3,4-c]pyridine-4-ylamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar structure and biological activity, also targeting CDK2.
Uniqueness
5-Imino-2-phenylchromeno[3,4-c]pyridine-4-ylamine stands out due to its unique combination of a chromene and pyridine moiety, which may confer distinct chemical and biological properties compared to other similar compounds. Its specific structural features and potential for functionalization make it a valuable scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C18H13N3O |
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Molecular Weight |
287.3 g/mol |
IUPAC Name |
5-imino-2-phenylchromeno[3,4-c]pyridin-4-amine |
InChI |
InChI=1S/C18H13N3O/c19-17-16-13(10-14(21-17)11-6-2-1-3-7-11)12-8-4-5-9-15(12)22-18(16)20/h1-10,20H,(H2,19,21) |
InChI Key |
FECRHUHFSQLLIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3C(=C2)C4=CC=CC=C4OC3=N)N |
Origin of Product |
United States |
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